molecular formula C24H21N5O2S2 B12113741 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B12113741
M. Wt: 475.6 g/mol
InChI Key: QFZDITMCKMHWMS-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a pyrazolone ring (1H-pyrazol-1-yl) attached to an ethanone group.
    • The pyrazolone ring contains a 4,5-dihydro structure (reduced pyrazole).
    • The substituents on the pyrazolone ring include a 5-(4-methoxyphenyl) group and a 3-(naphthalen-2-yl) group.
    • The sulfur atom (sulfanyl) is linked to the 5-amino-1,3,4-thiadiazole moiety.
  • This compound’s intricate structure suggests potential biological activity and applications.
  • Preparation Methods

    • Synthesis of this compound involves several steps:

        Formation of the 5-amino-1,3,4-thiadiazole:

        Introduction of the pyrazolone ring:

        Attachment of the aryl groups:

    • Industrial production methods may involve modifications for scalability and efficiency.
  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C24H21N5O2S2

    Molecular Weight

    475.6 g/mol

    IUPAC Name

    2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(4-methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

    InChI

    InChI=1S/C24H21N5O2S2/c1-31-19-10-8-16(9-11-19)21-13-20(18-7-6-15-4-2-3-5-17(15)12-18)28-29(21)22(30)14-32-24-27-26-23(25)33-24/h2-12,21H,13-14H2,1H3,(H2,25,26)

    InChI Key

    QFZDITMCKMHWMS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(S3)N)C4=CC5=CC=CC=C5C=C4

    Origin of Product

    United States

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